molecular formula C30H34O6 B1280740 Allyl 2,3,4-tri-O-benzyl-A-D-glucopyranoside CAS No. 78184-40-4

Allyl 2,3,4-tri-O-benzyl-A-D-glucopyranoside

Cat. No.: B1280740
CAS No.: 78184-40-4
M. Wt: 490.6 g/mol
InChI Key: OHCBJQXERNTLKZ-RLXMVLCYSA-N
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Description

Allyl 2,3,4-tri-O-benzyl-A-D-glucopyranoside is a chemical compound with the molecular formula C30H34O6 and a molecular weight of 490.59 g/mol . It is a derivative of glucopyranoside, where the hydroxyl groups at positions 2, 3, and 4 are substituted with benzyl groups, and the anomeric hydroxyl group is substituted with an allyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Scientific Research Applications

Allyl 2,3,4-tri-O-benzyl-A-D-glucopyranoside has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the synthesis of glycosides and other biologically active compounds.

    Medicine: It is used in the development of pharmaceuticals and drug delivery systems.

    Industry: It is employed in the production of specialty chemicals and materials.

Future Directions

The potential biomedical applications of Allyl 2,3,4-tri-O-benzyl-A-D-glucopyranoside, particularly its antitumor properties, make it a subject of ongoing interdisciplinary research . Future studies may focus on further elucidating its mechanism of action and potential therapeutic uses.

Biochemical Analysis

Biochemical Properties

Allyl 2,3,4-tri-O-benzyl-A-D-glucopyranoside plays a significant role in biochemical reactions, particularly in the context of glycosylation processes. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with glycosyltransferases, enzymes responsible for transferring sugar moieties to target molecules. The nature of these interactions often involves the formation of glycosidic bonds, which are crucial for the synthesis of complex carbohydrates and glycoconjugates .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling molecules such as kinases and phosphatases, which play critical roles in cell communication and regulation. Additionally, this compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction . For instance, this compound has been shown to inhibit certain glycosidases, enzymes that break down glycosidic bonds, thereby affecting the metabolism of carbohydrates . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been associated with alterations in cellular processes, such as changes in metabolic activity and gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 2,3,4-tri-O-benzyl-A-D-glucopyranoside typically involves the protection of the hydroxyl groups of glucose followed by selective deprotection and substitution reactions. One common method involves the following steps :

    Protection of Hydroxyl Groups: Glucose is first protected by converting it into a tetra-O-benzyl derivative.

    Selective Deprotection: The anomeric position is selectively deprotected to introduce the allyl group.

    Substitution Reaction: The protected glucose derivative is then reacted with allyl bromide in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Allyl 2,3,4-tri-O-benzyl-A-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxidized derivatives.

    Reduction: The benzyl groups can be reduced to yield the corresponding alcohols.

    Substitution: The allyl group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing benzyl groups.

    Substitution: Allyl bromide and bases such as sodium hydride (NaH) are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction of the benzyl groups can yield the corresponding alcohols.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,3,4-tri-O-benzyl-A-D-glucopyranoside: Similar structure but with a methyl group instead of an allyl group.

    2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Similar structure but with an additional benzyl group at position 6.

Uniqueness

Allyl 2,3,4-tri-O-benzyl-A-D-glucopyranoside is unique due to the presence of the allyl group, which provides additional reactivity and versatility in chemical synthesis. The benzyl groups offer protection and stability, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-tris(phenylmethoxy)-6-prop-2-enoxyoxan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34O6/c1-2-18-32-30-29(35-22-25-16-10-5-11-17-25)28(34-21-24-14-8-4-9-15-24)27(26(19-31)36-30)33-20-23-12-6-3-7-13-23/h2-17,26-31H,1,18-22H2/t26-,27-,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCBJQXERNTLKZ-RLXMVLCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Allyl 2,3,4-tri-O-benzyl-A-D-glucopyranoside
Reactant of Route 2
Allyl 2,3,4-tri-O-benzyl-A-D-glucopyranoside
Reactant of Route 3
Allyl 2,3,4-tri-O-benzyl-A-D-glucopyranoside
Reactant of Route 4
Allyl 2,3,4-tri-O-benzyl-A-D-glucopyranoside
Reactant of Route 5
Allyl 2,3,4-tri-O-benzyl-A-D-glucopyranoside
Reactant of Route 6
Allyl 2,3,4-tri-O-benzyl-A-D-glucopyranoside

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